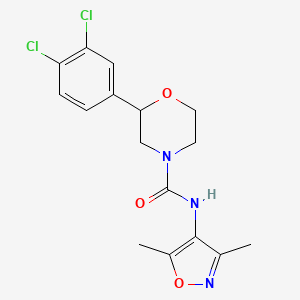![molecular formula C20H25N3O B5422967 N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5422967.png)
N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide, commonly known as MEAI, is a novel psychoactive substance that belongs to the indane family of compounds. MEAI was first synthesized in 2010 by a research team led by David E. Nichols at Purdue University. Since then, MEAI has gained attention in the scientific community for its potential applications in research related to neuroscience, pharmacology, and psychology.
Mecanismo De Acción
MEAI acts as a reuptake inhibitor for both serotonin and dopamine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the psychoactive effects of MEAI.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MEAI are not well understood, and further research is needed to fully understand the compound's effects on the brain and body. However, some studies have suggested that MEAI may have anxiolytic and antidepressant effects, as well as potential applications in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEAI in scientific research is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, one of the limitations of using MEAI is its moderate affinity for the dopamine transporter, which may limit its usefulness in studies related to dopamine.
Direcciones Futuras
There are several potential future directions for research related to MEAI. One area of interest is the compound's potential applications in the treatment of addiction. MEAI has been shown to reduce cocaine self-administration in rats, which suggests that it may have potential as a treatment for cocaine addiction. Another area of interest is the compound's potential applications in the treatment of depression and anxiety. MEAI has been shown to have anxiolytic and antidepressant effects in animal studies, which suggests that it may have potential as a treatment for these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of MEAI, as well as its potential applications in scientific research.
Métodos De Síntesis
MEAI is synthesized using a multi-step process that involves the reaction of indane-1-carboxylic acid with diethylamine and pyridine-3-carbaldehyde. The resulting product is then purified using chromatography techniques to obtain MEAI in its pure form. The synthesis method used for MEAI is relatively straightforward, and the compound can be produced in moderate yields.
Aplicaciones Científicas De Investigación
MEAI has been studied extensively for its potential applications in scientific research. The compound has been shown to have a high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. MEAI has also been shown to have a moderate affinity for the dopamine transporter, which makes it a potential tool for studying the role of dopamine in the brain.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2,3-dihydro-1H-indene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-23(4-2)19-16(9-7-13-21-19)14-22-20(24)18-12-11-15-8-5-6-10-17(15)18/h5-10,13,18H,3-4,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLYUMJQTOZKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{1-[2-(4-fluorophenoxy)ethyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5422885.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5422908.png)
![4-[2-(4-fluorophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5422911.png)
![2-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5422918.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5422924.png)



![{3-[(2,4-dichlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5422952.png)
![N-(4-bromo-2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422956.png)
![3-(4-butoxy-3-methoxyphenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5422964.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)acrylonitrile](/img/structure/B5422971.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5422982.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422985.png)